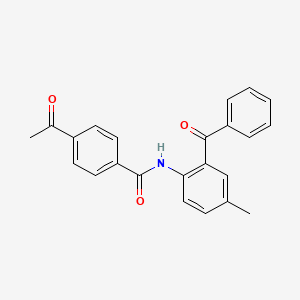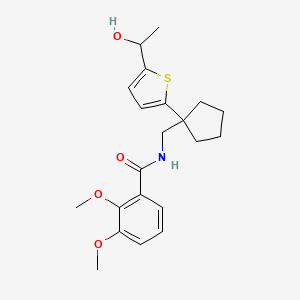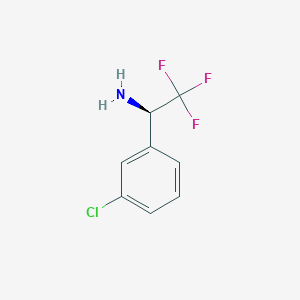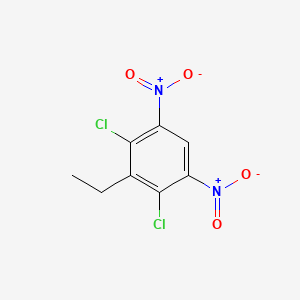![molecular formula C25H25N5O4S B2408833 4-(2-((4-异丙基-1-(2-甲氧基苯基)-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)乙酰胺基)苯甲酸甲酯 CAS No. 1105204-88-3](/img/structure/B2408833.png)
4-(2-((4-异丙基-1-(2-甲氧基苯基)-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)乙酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a synthetic organic compound notable for its diverse chemical properties and potential applications in scientific research. This compound features several functional groups, including a methoxyphenyl, a pyrazolopyridazinyl moiety, and a thioacetamido linkage, each contributing to its unique reactivity and bioactivity.
科学研究应用
Chemistry
Catalysis: : The compound can act as a ligand in metal-catalyzed reactions due to its pyrazolopyridazinyl group.
Synthesis: : Used as a building block in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: : Investigated for its potential as a pharmaceutical intermediate due to its unique structural motifs.
Biological Studies: : Used in studies to understand enzyme interactions and receptor binding due to its diverse functional groups.
Industry
Material Science: : Explored in the synthesis of advanced materials due to its potential to form stable complexes.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes, it could inhibit or enhance the reactions catalyzed by these enzymes, thereby affecting the associated biochemical pathways . The downstream effects could include changes in the concentrations of certain metabolites or alterations in cellular processes.
Pharmacokinetics
Factors such as the compound’s chemical structure and the characteristics of the biological environment (eg, pH, temperature) would likely influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling pathways
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules (e.g., proteins, lipids), and the characteristics of the target cells (e.g., cell type, receptor expression levels) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate generally involves multi-step organic synthesis techniques. Key steps include:
Preparation of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine: : This precursor can be synthesized via a cyclization reaction involving a suitable hydrazine and a diketone.
Thioacetamido Coupling: : The pyrazolopyridazinyl intermediate is reacted with thioacetic acid under basic conditions to introduce the thioacetamido group.
Esterification: : The final methyl ester is formed through an esterification reaction with methanol and a carboxylic acid derivative.
Industrial Production Methods
On an industrial scale, the production process would be optimized for high yield and purity. Key considerations include:
Reaction Scalability: : Using flow chemistry to enhance reaction efficiency.
Purification: : Employing crystallization or chromatography techniques to ensure product purity.
Safety and Environmental Considerations: : Ensuring safe handling of reagents and minimizing waste.
化学反应分析
Types of Reactions
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo various types of reactions, including:
Oxidation: : Introducing oxidizing agents like potassium permanganate can modify the pyrazolopyridazine ring.
Reduction: : Using reductants such as lithium aluminum hydride to selectively reduce functional groups.
Substitution: : Electrophilic or nucleophilic substitutions, especially on the aromatic ring, are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation reagents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: : Often leads to ketone or aldehyde derivatives.
Reduction: : Produces alcohol or alkane derivatives.
Substitution: : Yields various substituted aromatic compounds.
相似化合物的比较
Similar Compounds
Methyl 4-(2-((4-tert-butyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar in structure but with a tert-butyl group instead of isopropyl.
Ethyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : The ethyl ester analog.
Unique Features
Structural Features: : The specific combination of methoxyphenyl, pyrazolopyridazinyl, and thioacetamido groups.
Reactivity and Bioactivity: : Unique reactivity due to the thioacetamido linkage, enhancing its potential in various applications.
By examining these aspects, one can appreciate the multifaceted nature of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate and its potential in advancing scientific research.
属性
IUPAC Name |
methyl 4-[[2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-15(2)22-18-13-26-30(19-7-5-6-8-20(19)33-3)23(18)24(29-28-22)35-14-21(31)27-17-11-9-16(10-12-17)25(32)34-4/h5-13,15H,14H2,1-4H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZVETYNAZANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408753.png)


![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2408762.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2408763.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)
![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)
